molecular formula C15H15ClN2O2S2 B320747 N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B320747
M. Wt: 354.9 g/mol
InChI Key: KMFPGWMDYKACGX-UHFFFAOYSA-N
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Description

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is a complex organic compound with a molecular formula of C14H14ClNO2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H15ClN2O2S2

Molecular Weight

354.9 g/mol

IUPAC Name

3-chloro-N-(oxolan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN2O2S2/c16-12-10-5-1-2-6-11(10)22-13(12)14(19)18-15(21)17-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H2,17,18,19,21)

InChI Key

KMFPGWMDYKACGX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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